4-Amino-L-phenylalanine hydrate
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Overview
Description
4-Amino-L-phenylalanine hydrate is a useful research compound. Its molecular formula is C9H14N2O3 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Spectroscopic Studies
Research shows that 4-Amino-L-phenylalanine hydrate plays a significant role in spectroscopic studies. One study conducted a resonant two-photon ionization study of jet-cooled L-phenylalanine and its monohydrated complex, providing insights into the molecular structures and interactions of amino acids in supersonic expansion (Lee et al., 2002).
2. Biochemical Applications
This compound is used in biochemical applications, particularly in the study and optimization of unnatural amino acids (UAAs). For example, a study presented synthetic optimization of an effective vibrational reporter UAA: 4-(Azidomethyl)-L-Phenylalanine, which is valuable for probing protein structure and dynamics (Shi, Brewer, & Fenlon, 2016).
3. Gas Hydrates Research
This compound has been tested for its application in gas hydrates research. A study systematically investigated the implementation of gas hydrate inhibitors derived from amino acids like L-Phenylalanine for methane hydrate inhibition (Altamash et al., 2017).
4. Genetic Engineering and Metabolic Studies
There is significant research into the use of this compound in genetic engineering and metabolic studies. For instance, a study aimed to improve the production of L-Phenylalanine by identifying key enzymes involved in its biosynthesis in E. coli (Ding et al., 2016).
5. Biotechnology and Pharmaceutical Industry
This compound is also significant in biotechnology and pharmaceutical research. A study reported the facile synthesis of a novel fluorescent α-amino acid emitting greenish blue light, which has potential applications in biotechnology and pharmaceutical industry (Gupta, Garreffi, & Guo, 2020).
6. Supramolecular Chemistry
The compound plays a role in supramolecular chemistry, as evidenced by a study that examined the self-assembling behavior of a modified aromatic amino acid in competitive medium (Singh et al., 2020).
7. Protein Engineering
This compound is also used in protein engineering. A study synthesized new azidophenylalanine residues to probe protein hydration with high spatial resolution (Tookmanian, Fenlon, & Brewer, 2015).
Mechanism of Action
Target of Action
4-Amino-L-phenylalanine hydrate is a derivative of the essential amino acid phenylalanine . The primary targets of phenylalanine are the neurotransmitters norepinephrine and dopamine . These neurotransmitters play a crucial role in maintaining mental alertness, memory, mood, and appetite .
Mode of Action
The compound’s mode of action is primarily through its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
Phenylalanine is involved in several biochemical pathways. It is a precursor of Tyrosine, which leads to the formation of adrenaline . Adrenaline is then converted into a brain chemical utilized to produce noradrenaline . This process promotes mental alertness and memory, elevates mood, and suppresses appetite .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in neurotransmitter synthesis. By serving as a precursor to norepinephrine and dopamine, it can influence brain function and mood . Additionally, phenylalanine helps with the production of the pigment melanin, which gives color to the skin, hair, and eyes .
Safety and Hazards
Future Directions
The production of 4-amino-L-phenylalanine (4APhe) from lignocellulosic biomass by recombinant Escherichia coli has potential applications in the synthesis of high-performance biopolyimide bioplastics . Future research may focus on optimizing the metabolic pathways for the utilization of lignocellulosic biomass to produce aromatic compounds through the shikimate pathway .
Biochemical Analysis
Biochemical Properties
It is known that phenylalanine, the parent compound, plays a crucial role in the production of other amino acids and neurotransmitters . It is reasonable to assume that 4-Amino-L-phenylalanine hydrate may interact with similar enzymes, proteins, and biomolecules.
Cellular Effects
It has been shown that high levels of phenylalanine can impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .
Molecular Mechanism
It is known that phenylalanine and its derivatives can influence various biological processes, including enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that phenylalanine and its derivatives can have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that phenylalanine and its derivatives can have various effects at different dosages .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as phenylalanine. Phenylalanine is metabolized to produce maleylacetoacetate in a four-step biochemical reaction .
Transport and Distribution
It is known that phenylalanine and its derivatives can interact with various transporters or binding proteins .
Subcellular Localization
It is known that phenylalanine and its derivatives can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKPWQCBWORKIP-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943-80-6 |
Source
|
Record name | 4-Amino-L-phenylalanine hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.